1,3,5,8-Tetrahydroxyxanthone

Vue d'ensemble

Description

It is found in various plant species, particularly in the genera Iris and Gentiana . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5,8-Tetrahydroxyxanthone can be synthesized through several methods. One common approach involves the extraction from plant sources such as daisies and gentian roots. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification steps .

Industrial Production Methods

Industrial production of demethylbellidifolin often employs microwave extraction techniques. This method involves adding water to the plant material and subjecting it to microwave irradiation, which enhances the extraction efficiency and reduces processing time .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5,8-Tetrahydroxyxanthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Hydroxyl groups in demethylbellidifolin can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted xanthones .

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Xanthone Derivatives

1,3,5,8-Tetrahydroxyxanthone serves as a crucial precursor in the synthesis of various xanthone derivatives. Its structural characteristics allow for modifications that can lead to compounds with enhanced bioactivity or altered pharmacological properties. The ability to synthesize derivatives from this compound is pivotal in developing new therapeutic agents.

Biological Properties

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and mitigates oxidative stress in biological systems. This activity is essential for protecting cells from damage associated with various diseases .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies indicate that it can suppress the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Properties

this compound shows antimicrobial activity against a range of pathogens. This property is particularly relevant in developing natural antimicrobial agents and may be beneficial in combating antibiotic-resistant bacteria.

Medical Applications

Therapeutic Potential in Diabetes

This compound has demonstrated inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, this compound may help manage blood sugar levels and reduce the risk of diabetes-related complications .

Colorectal Cancer Treatment

Recent studies have highlighted its potential as an anti-cancer agent. Specifically, this compound has been shown to inhibit the proliferation of colorectal cancer cells through the regulation of the PI3K/Akt/mTOR signaling pathway. This action suggests its viability as a candidate drug for colorectal cancer therapy .

Industrial Applications

Pharmaceutical Development

The compound is utilized in the formulation of natural product-based pharmaceuticals and nutraceuticals. Its diverse biological activities make it an attractive ingredient for health supplements aimed at improving overall well-being and preventing chronic diseases .

Data Tables

Case Studies

-

Adipogenesis Suppression Study

A study investigated the effect of this compound on adipogenesis in 3T3-L1 adipocytes. The results indicated a significant reduction in adipocyte differentiation and lipid accumulation when treated with this compound. This finding underscores its potential role in obesity management and metabolic disorders . -

Colorectal Carcinoma Research

A recent investigation into the anti-cancer properties of this compound revealed that it effectively inhibited the growth and migration of colorectal cancer cells. The study utilized various assays to confirm its efficacy and elucidated the underlying mechanisms involving key signaling pathways .

Mécanisme D'action

1,3,5,8-Tetrahydroxyxanthone exerts its effects through various molecular targets and pathways. For instance, it inhibits aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications. By stabilizing the active site of aldose reductase, demethylbellidifolin reduces the accumulation of sorbitol, thereby alleviating oxidative stress and protecting renal function . Additionally, it modulates the expression of proteins like nephrin and podocin, which are crucial for maintaining kidney health .

Comparaison Avec Des Composés Similaires

1,3,5,8-Tetrahydroxyxanthone is unique among xanthones due to its specific hydroxylation pattern. Similar compounds include:

Bellidifolin: Another xanthone derivative with similar antioxidant and antimicrobial properties.

Mangiferin: A xanthone C-glucoside known for its anti-inflammatory and cardioprotective effects.

Corymbiferin: A xanthone with notable anti-diabetic and neuroprotective properties.

These compounds share some biological activities with demethylbellidifolin but differ in their specific molecular targets and mechanisms of action.

Activité Biologique

1,3,5,8-Tetrahydroxyxanthone (THX) is a naturally occurring xanthone found in various plant species, including Iris nigricans and Gentiana campestris. This compound has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

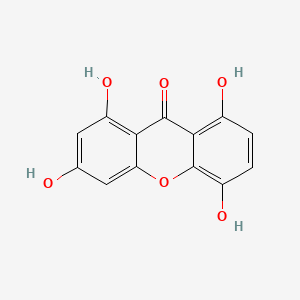

Chemical Structure and Properties

This compound can be represented by the molecular formula . Its structure features multiple hydroxyl groups that contribute to its biological activity. The compound acts as a metabolite and is known to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively. For instance, in vitro assays have shown that THX has a high oxygen radical absorbance capacity (ORAC) value compared to other xanthones.

| Compound | ORAC Value (μmol TE/g) |

|---|---|

| This compound | 33.2 ± 0.7 |

| 3,4,7,8-Tetramethoxyxanthone | 30.2 ± 0.2 |

| 3,5,6,8-Tetrahydroxyxanthone-1-C-β-d-glucoside | 33.1 ± 0.2 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It demonstrates cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), SK-OV-3 (ovarian cancer), HCT-15 (colon cancer).

- IC50 Values : The IC50 values for THX against these cell lines range from 4.84 µM to above 30 µM.

These findings suggest that the compound's structural features significantly influence its ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that THX possesses antimicrobial properties against various pathogens. Its effectiveness varies based on the structural modifications of the xanthone core:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

The presence of hydroxyl groups at specific positions enhances its antibacterial efficacy.

Case Study 1: Antioxidant Effects in Diabetes

A study investigated the effects of THX on diabetic rats. The results indicated that treatment with THX improved oxidative stress markers and reduced blood glucose levels significantly after four weeks of administration.

Case Study 2: Neuroprotective Properties

In a neuroprotection study involving animal models with induced neurodegeneration, THX administration resulted in reduced AChE activity and improved cognitive function scores compared to control groups.

Propriétés

IUPAC Name |

1,3,5,8-tetrahydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-3-8(17)10-9(4-5)19-13-7(16)2-1-6(15)11(13)12(10)18/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXAWSABMVLIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183941 | |

| Record name | Demethylbellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-32-7 | |

| Record name | Demethylbellidifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2980-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylbellidifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylbellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBELLIDIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G78B8Y1AI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Demethylbellidifolin?

A1: Research suggests that DMB interacts with multiple molecular targets, contributing to its diverse pharmacological activities. Some identified targets include:

- Peroxisome proliferator-activated receptor gamma (PPAR-γ): DMB has been shown to activate PPAR-γ, a nuclear receptor involved in regulating lipid metabolism, glucose homeostasis, and inflammation. []

- Nuclear factor-kappa B (NF-κB): DMB can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. []

- Endogenous nitric oxide synthase (NOS) inhibitors: DMB has been observed to reduce the levels of asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor, thereby potentially improving endothelial function and nitric oxide bioavailability. [, ]

- Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Recent studies suggest that DMB acts as a potent DYRK1A inhibitor, potentially influencing pancreatic β-cell proliferation and function. []

Q2: How does Demethylbellidifolin's interaction with PPAR-γ impact hepatic stellate cells?

A2: In activated hepatic stellate cells (HSCs), DMB treatment significantly upregulates the expression of PPAR-γ, which is typically low in these cells. This upregulation is associated with decreased HSC proliferation, reduced expression of α-smooth muscle actin (α-SMA) and collagen I (markers of HSC activation), and downregulation of transforming growth factor-β1 (TGF-β1) and connective tissue growth factor (CTGF) expression. These findings suggest DMB's potential as an anti-fibrotic agent. []

Q3: Can you elaborate on the role of Demethylbellidifolin in mitigating oxidative stress?

A3: DMB exhibits antioxidant properties through various mechanisms. It can scavenge free radicals, inhibit lipid peroxidation, and enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). [, ] These actions contribute to its protective effects against oxidative stress-induced cellular damage.

Q4: What is the molecular formula and weight of Demethylbellidifolin?

A4: The molecular formula of Demethylbellidifolin is C15H10O6, and its molecular weight is 286.24 g/mol.

Q5: Are there any available spectroscopic data for Demethylbellidifolin?

A5: Yes, several studies have characterized Demethylbellidifolin using spectroscopic techniques. The most commonly employed methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are crucial for determining the compound's structure and confirming its identity. [, ]

- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule. []

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. [, ]

Q6: What are the potential therapeutic applications of Demethylbellidifolin based on preclinical studies?

A6: Preclinical studies suggest various potential therapeutic applications for DMB, including:

- Ulcerative colitis: DMB has demonstrated efficacy in ameliorating dextran sulfate sodium (DSS)-induced colitis in mice. It reduces colon shortening, weight loss, and disease activity index scores. [] Furthermore, it alleviates colonic inflammation, strengthens the intestinal epithelial barrier, and modulates gut microbiota dysbiosis. [, ]

- Liver fibrosis: DMB inhibits the activation and proliferation of hepatic stellate cells, suggesting potential as an anti-fibrotic agent. []

- Cardiovascular diseases: DMB exhibits protective effects against endothelial dysfunction and myocardial ischemia-reperfusion injury, potentially beneficial in cardiovascular diseases. [, ]

- Diabetes: DMB has shown promise as a potential stimulator for β-cell proliferation in diabetes, attributed to its DYRK1A inhibitory activity. []

Q7: What is the bioavailability of Demethylbellidifolin?

A7: The oral bioavailability of DMB has been reported to be low, around 3.6% in rats. [] This low bioavailability necessitates further research on delivery strategies to enhance its therapeutic potential.

Q8: What analytical methods are commonly employed to quantify Demethylbellidifolin?

A8: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the quantification of DMB in various matrices, including plant materials and biological samples. [, , , ] This method provides good sensitivity, selectivity, and reproducibility for analyzing DMB.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.